molecular formula C8H12N2O4 B071092 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene CAS No. 169525-07-9

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Cat. No. B071092
CAS RN: 169525-07-9
M. Wt: 200.19 g/mol
InChI Key: PIDOIRCVMOYRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, also known as DNOC, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. DNOC is a nitro compound that has been used as a pesticide and herbicide, but its use has been restricted due to its toxicity and potential health hazards. However, DNOC has also been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine, which can cause a range of physiological effects, including muscle paralysis and respiratory failure. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to inhibit the activity of the enzyme ATP synthase, which is involved in the production of ATP, the energy currency of cells.
Biochemical and Physiological Effects:
2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has a range of biochemical and physiological effects, depending on the dose and duration of exposure. In low doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been shown to have antimicrobial properties, particularly against gram-negative bacteria. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been shown to have potential anticancer and antiviral activities, although more research is needed in these areas. In higher doses, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can cause a range of toxic effects, including liver and kidney damage, respiratory failure, and death.

Advantages and Limitations for Lab Experiments

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has several advantages for lab experiments, including its strong odor, which makes it easy to detect and measure, and its solubility in organic solvents, which allows for easy handling and manipulation. However, 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene also has several limitations, including its toxicity and potential health hazards, which require careful handling and disposal.

Future Directions

There are several future directions for research on 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene, including its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins, as well as its potential applications in antimicrobial, anticancer, and antiviral therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene and its potential health hazards, in order to develop safer and more effective uses for this compound.

Synthesis Methods

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene can be synthesized through a variety of methods, including the nitration of pentalene, the cyclization of 2,5-dinitrophenylhydrazine with cyclopentadiene, and the reduction of 2,5-dinitrophenylhydrazone of cyclopentanone. The most common method for synthesizing 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene is through the nitration of pentalene. This involves the reaction of pentalene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified through recrystallization.

Scientific Research Applications

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have antimicrobial properties, as well as potential anticancer and antiviral activities. 2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene has also been studied for its potential use as a tool for studying the mechanisms of action of certain enzymes and proteins.

properties

CAS RN

169525-07-9

Product Name

2,5-Dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

2,5-dinitro-1,2,3,3a,4,5,6,6a-octahydropentalene

InChI

InChI=1S/C8H12N2O4/c11-9(12)7-1-5-2-8(10(13)14)4-6(5)3-7/h5-8H,1-4H2

InChI Key

PIDOIRCVMOYRIQ-UHFFFAOYSA-N

SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1C2CC(CC2CC1[N+](=O)[O-])[N+](=O)[O-]

synonyms

Pentalene, octahydro-2,5-dinitro-, (2-alpha-,3a-alpha-,5-alpha-,6a-alpha-)- (9CI)

Origin of Product

United States

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